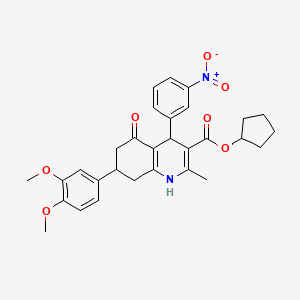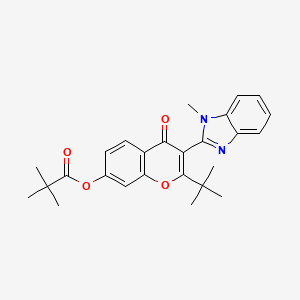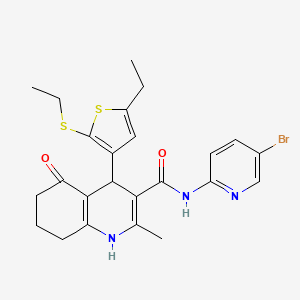![molecular formula C28H29N5O5S B11638947 N-methyl-2-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11638947.png)
N-methyl-2-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a phthalazine moiety, and a sulfonyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the morpholine derivative, followed by the introduction of the sulfonyl group and the phthalazine moiety. The final step involves the coupling of these intermediates to form the target compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-2-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-methyl-2-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
N-methylmorpholine: A simpler compound with a morpholine ring, used as a base catalyst in organic synthesis.
Morpholine: A related compound with a similar structure, used in various industrial applications.
Phenoxyacetamide derivatives: Compounds with similar structural features, investigated for their therapeutic potential.
Uniqueness
N-methyl-2-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C28H29N5O5S |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
N-methyl-2-[4-[[4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-yl]amino]phenoxy]acetamide |
InChI |
InChI=1S/C28H29N5O5S/c1-19-7-8-20(17-25(19)39(35,36)33-13-15-37-16-14-33)27-23-5-3-4-6-24(23)28(32-31-27)30-21-9-11-22(12-10-21)38-18-26(34)29-2/h3-12,17H,13-16,18H2,1-2H3,(H,29,34)(H,30,32) |
InChI Key |
FLYGXFYHXFTYKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)NC)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11638872.png)
![Ethyl 2-(5-{4-[(3-chlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate](/img/structure/B11638878.png)
![2-(Butylsulfanyl)-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11638881.png)
![methyl (4Z)-2-methyl-5-oxo-4-{4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11638883.png)
![(6Z)-2-butyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638893.png)

![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11638923.png)
![2-(4-Nitrophenyl)-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B11638928.png)

![2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11638932.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11638940.png)

![(5Z)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11638943.png)
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B11638950.png)
